![molecular formula C22H38N2O16 B587913 beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc CAS No. 149793-99-7](/img/structure/B587913.png)

beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

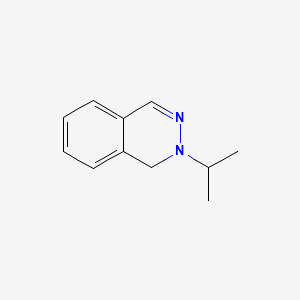

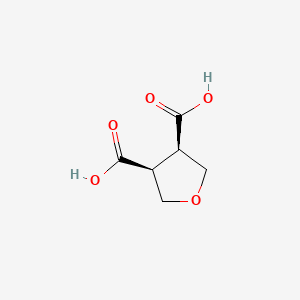

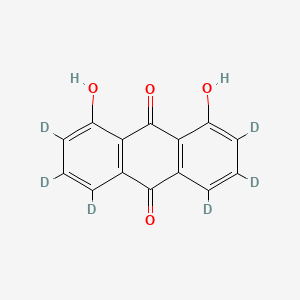

Beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc is a trisaccharide with the molecular formula C22H38N2O16 . It consists of a beta-D-Galactose (beta-D-Gal) residue attached by a (1->3) linkage to an N-acetyl-beta-D-glucosamine (beta-D-GlcpNAc) residue, which is in turn attached to a second galactose by a (1->6) linkage . This compound contains an O-Glycan core 2 motif and is often attached to a Ser/Thr aglycon .

Synthesis Analysis

The synthesis of this trisaccharide involves the stepwise transfer of alpha-D-Galp-(1->3)-beta-D-Galp-(1->4)-beta-D-GlcpNAc sequences to the 3-OH and 6-OH of distal galactose residues in bi-, tri-, and tetra-antennary asialo-glycans of N-linked complex type .Molecular Structure Analysis

The molecular structure of this trisaccharide is complex, with multiple hydroxyl groups and glycosidic linkages. The structure can be represented in IUPAC condensed form as Gal (b1-3) [GlcNAc (b1-6)]a-GalNAc . The molecular weight of this compound is 586.5 g/mol .Chemical Reactions Analysis

The chemical reactions involving this trisaccharide are primarily glycosyl transfer reactions. The hydroxyl groups 3 and 6 of distal galactose units in bi-, tri-, and tetra-antennary asialo-glycans of N-linked complex type were substituted stepwise by transferase reactions with the sequence alpha-D-Galp-(1->3)-beta-D-Galp-(1->4)-beta-D-GlcpNAc .Scientific Research Applications

Chemo-enzymatic Synthesis in Vaccine Development

The chemo-enzymatic synthesis of oligosaccharide fragments of capsular polysaccharides presents a promising avenue for vaccine development. For instance, oligosaccharides representing fragments of the capsular polysaccharide of Streptococcus pneumoniae type 14 were synthesized using a combination of chemical synthesis and enzymatic galactosylation. These oligosaccharides could be crucial for conjugation with carrier proteins and potentially serve as vaccines in animal models (Joosten et al., 2003).

Glycocalyx Glycan Fragments for Diagnostic Applications

The chemical synthesis of fucosylated oligosaccharide fragments of the glycocalyx glycan of the cercarial stage of the parasite Schistosoma mansoni has been documented. These structures, when conjugated with proteins, could serve as potential diagnostics for detecting antibodies against the glycan in the serum of infected humans, indicating their significant role in medical diagnostics and treatment strategies (Ágoston et al., 2002).

Capsular Polysaccharide Structure Analysis

The structural elucidation of capsular polysaccharides from clinical isolates, such as Bacteroides vulgatus from a patient with Crohn's disease, provides essential insights into the molecular composition of these entities. Such detailed analysis is crucial for understanding the role of these polysaccharides in disease pathology and potential therapeutic applications (Hashimoto et al., 2001).

Molecular Modeling for Structural Insights

Molecular modeling and NMR studies of oligosaccharides offer profound insights into the structural dynamics and interactions at the molecular level. Such studies provide valuable information on conformational preferences and potential intramolecular interactions, contributing significantly to the understanding of the structure-function relationships in biological molecules (Rohfritsch et al., 2007).

Mechanism of Action

Target of Action

Beta-D-Galp-(1->3)-[Beta-D-GlcpNAc-(1->6)]-Alpha-D-GalpNAc, also known as Galbeta1-3(GlcNAcbeta1-6)GalNAcalpha, is an amino tetrasaccharide It is known to play a biological role as an epitope , which is a specific site on an antigen to which an antibody binds. This suggests that it may interact with immune system receptors.

properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6S)-5-acetamido-3,6-dihydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N2O16/c1-6(27)23-11-16(32)13(29)8(3-25)38-21(11)36-5-10-15(31)19(12(20(35)37-10)24-7(2)28)40-22-18(34)17(33)14(30)9(4-26)39-22/h8-22,25-26,29-35H,3-5H2,1-2H3,(H,23,27)(H,24,28)/t8-,9-,10-,11-,12-,13-,14+,15+,16-,17+,18-,19-,20+,21-,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULDNGHDBFNGGC-XYVIJKTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)O)O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)O)NC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N2O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680623 |

Source

|

| Record name | 2-Acetamido-2-deoxy-beta-D-glucopyranosyl-(1->6)-[beta-D-galactopyranosyl-(1->3)]-2-acetamido-2-deoxy-alpha-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc | |

CAS RN |

149793-99-7 |

Source

|

| Record name | 2-Acetamido-2-deoxy-beta-D-glucopyranosyl-(1->6)-[beta-D-galactopyranosyl-(1->3)]-2-acetamido-2-deoxy-alpha-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid](/img/structure/B587835.png)